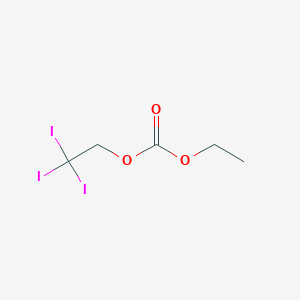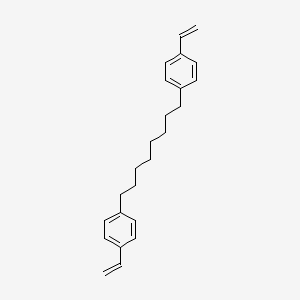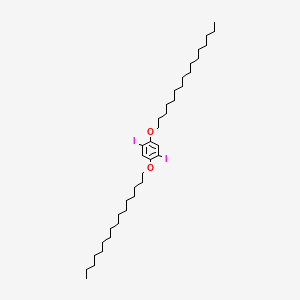
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is an organic compound characterized by a benzene ring substituted with two hexadecyloxy groups at the 1 and 4 positions, and two iodine atoms at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- typically involves the following steps:
Starting Material: The synthesis begins with benzene as the starting material.
Substitution Reactions:
Iodination: The iodination of the benzene ring at the 2 and 5 positions can be carried out using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and hexadecyloxy substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials due to its rigid aromatic core and flexible alkyl chains.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism by which Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the substituents on the benzene ring. The hexadecyloxy groups provide steric hindrance and electron-donating effects, while the iodine atoms are electron-withdrawing and can participate in halogen bonding interactions. These properties influence the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-bis(decyloxy)-2,5-diiodo-: Similar structure with shorter alkyl chains.
Benzene, 1,4-bis(hexadecyloxy)-2,5-dibromo-: Similar structure with bromine atoms instead of iodine.
Benzene, 1,4-bis(hexadecyloxy)-2,5-difluoro-: Similar structure with fluorine atoms instead of iodine.
Uniqueness
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is unique due to the combination of long alkyl chains and iodine substituents. The long alkyl chains provide flexibility and hydrophobicity, while the iodine atoms offer unique reactivity and potential for halogen bonding. This combination makes the compound particularly useful in the design of advanced materials and functional molecules.
Propiedades
Número CAS |
145483-64-3 |
|---|---|
Fórmula molecular |
C38H68I2O2 |
Peso molecular |
810.8 g/mol |
Nombre IUPAC |
1,4-dihexadecoxy-2,5-diiodobenzene |
InChI |
InChI=1S/C38H68I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-37-33-36(40)38(34-35(37)39)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clave InChI |
DRMFKKJPPCIOIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


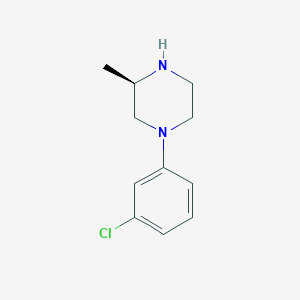

![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)

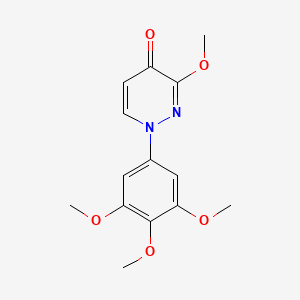
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
